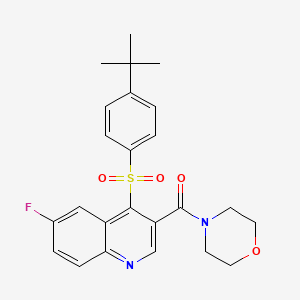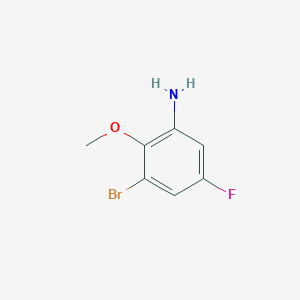![molecular formula C20H19Cl3N2O B2615607 (2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1025668-23-8](/img/structure/B2615607.png)
(2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of a piperazine derivative with a substituted benzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include:
- Piperazine derivatives
- Substituted benzaldehydes
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient mixing and reaction control
- Purification steps such as crystallization or chromatography
- Quality control measures to ensure consistency and safety
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound may be investigated for its potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicine, the compound could be explored as a potential therapeutic agent for various diseases. Its pharmacokinetics, pharmacodynamics, and toxicity profiles would be essential aspects of such research.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its unique chemical structure could impart desirable properties to these products.
作用機序
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies would be required to elucidate these mechanisms, involving techniques such as molecular docking, enzyme assays, and cellular imaging.
類似化合物との比較
Similar Compounds
- (2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the piperazine and benzene rings. This structural feature may confer distinct pharmacological properties compared to other piperazine derivatives. Comparative studies would involve evaluating the biological activities, chemical reactivity, and physical properties of these compounds.
特性
IUPAC Name |
(E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N2O/c1-14-2-5-16(21)13-19(14)24-8-10-25(11-9-24)20(26)7-4-15-3-6-17(22)18(23)12-15/h2-7,12-13H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPLONNQICYKMP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2615525.png)



![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)

![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)
![3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2615538.png)


![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)


